| Enamine |

EN300-244103-10.0g |

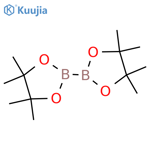

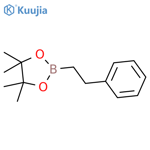

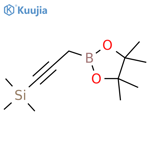

2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

82954-89-0 |

95% |

10.0g |

$1839.0 |

2024-06-19 |

|

| Enamine |

EN300-244103-2.5g |

2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

82954-89-0 |

95% |

2.5g |

$838.0 |

2024-06-19 |

|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. |

1050784-5g |

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

82954-89-0 |

98% |

5g |

¥99.00 |

2024-07-28 |

|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. |

1050784-25g |

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

82954-89-0 |

98% |

25g |

¥365.00 |

2024-07-28 |

|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. |

E39080-25g |

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

82954-89-0 |

98% |

25g |

¥638.0 |

2023-09-08 |

|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. |

E862324-250mg |

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

82954-89-0 |

98% |

250mg |

¥62.00 |

2022-01-11 |

|

| TRC |

E926178-500mg |

2-Ethylboronic acid, pinacol ester |

82954-89-0 |

|

500mg |

$87.00 |

2023-05-18 |

|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. |

BD236451-25g |

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

82954-89-0 |

95% |

25g |

¥261.0 |

2024-04-18 |

|

| TRC |

E926178-250mg |

2-Ethylboronic acid, pinacol ester |

82954-89-0 |

|

250mg |

$75.00 |

2023-05-18 |

|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. |

E39080-250mg |

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

82954-89-0 |

98% |

250mg |

¥28.0 |

2023-09-08 |

|